molecular formula C16H22FNO3 B13677082 1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine

Cat. No.: B13677082
M. Wt: 295.35 g/mol
InChI Key: NRJLFOLPYGFJQC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups .

Scientific Research Applications

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine is unique due to the presence of the Boc protecting group and the 2-fluoro-6-methoxyphenyl substituent. These features enhance its stability and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Biological Activity

1-Boc-3-(2-fluoro-6-methoxyphenyl)pyrrolidine is a synthetic compound belonging to the class of pyrrolidine derivatives. Its structure includes a tert-butoxycarbonyl (Boc) protecting group, a pyrrolidine ring, and a substituted aromatic moiety featuring both fluorine and methoxy groups. The unique combination of these substituents enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C14_{14}H18_{18}FNO2_2, with a molecular weight of approximately 251.30 g/mol. The presence of the fluorine atom in the aromatic ring is known to increase lipophilicity and potentially improve interactions with biological targets, which is critical for its pharmacological applications.

Biological Activity

The biological activity of this compound can be attributed to several factors:

  • Pharmacological Applications : Pyrrolidine derivatives have shown potential in various therapeutic areas, including cancer therapy, anti-inflammatory responses, and antimicrobial activities. The specific structural features of this compound may confer enhanced activity compared to other derivatives.
  • Mechanism of Action : Studies suggest that compounds with similar structures can interact with key biological targets such as kinases and receptors, influencing pathways critical for cell proliferation and survival. For instance, modifications in the pyrrolidine scaffold can significantly affect the binding affinity and selectivity towards these targets .

Antiproliferative Activity

Research indicates that certain pyrrolidine derivatives exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tubulin polymerization, an essential process for cell division. In particular:

CompoundIC50_{50} (µM)Cell Line
Compound A0.56HL-60
Compound B1.0CA-4
This compoundTBDTBD

These findings suggest that modifications at specific positions on the aromatic ring can lead to enhanced biological potency .

Kinase Inhibition Studies

In kinase assays, modifications to the pyrrolidine scaffold have shown promising results. For instance, a study demonstrated that certain derivatives exhibited nanomolar activity against CK1δ and CK1ε kinases, indicating their potential as selective inhibitors in therapeutic applications .

Properties

Molecular Formula

C16H22FNO3

Molecular Weight

295.35 g/mol

IUPAC Name

tert-butyl 3-(2-fluoro-6-methoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-9-8-11(10-18)14-12(17)6-5-7-13(14)20-4/h5-7,11H,8-10H2,1-4H3

InChI Key

NRJLFOLPYGFJQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=C(C=CC=C2F)OC

Origin of Product

United States

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